Methyl 6-bromochroman-2-carboxylate
Description
Methyl 6-bromochroman-2-carboxylate is a brominated chroman derivative featuring a fused benzopyran ring system with a saturated dihydropyran moiety. The compound is characterized by a methyl ester group at position 2 and a bromine substituent at position 6 on the chroman backbone. Chroman derivatives are widely studied for their biological activities, including antioxidant and anti-inflammatory properties, and serve as key intermediates in organic synthesis .
Properties
IUPAC Name |
methyl 6-bromo-3,4-dihydro-2H-chromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCNPBJEYCPANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-bromochroman-2-carboxylate can be synthesized through various methods. One common approach involves the bromination of chroman-2-carboxylate followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The esterification step involves reacting the brominated intermediate with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Major Products:
Substitution: Formation of substituted chroman derivatives.
Oxidation: Formation of chroman-2-carboxylic acid or chroman-2-one.
Reduction: Formation of 6-bromochroman-2-methanol.
Scientific Research Applications
Methyl 6-bromochroman-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-bromochroman-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally analogous to methyl 6-bromochroman-2-carboxylate:
Structural Analogs
Functional Comparisons
- Reactivity: The bromine substituent in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike methyl 6-methylbenzofuran-2-carboxylate, which lacks a halogen .
- Physicochemical Properties: Brominated compounds generally exhibit higher molecular weights and lower solubility in polar solvents compared to non-halogenated analogs (e.g., methyl cinnamate in ) . Heterocyclic systems like pyrazine () introduce nitrogen-based polarity, contrasting with the oxygen-dominated chroman/benzofuran systems .
Notes
Contradictions/Limitations :
- describes a chromene derivative (unsaturated) with a bromine at C6 and ester at C3, differing from the target compound in both ring saturation and substituent position .
- Data on exact melting points, solubility, or spectroscopic profiles of this compound are unavailable in the provided evidence; inferences are drawn from structural analogs .
Key Insights :
- Substituent position (C2 vs. C3) and ring saturation critically influence reactivity and applications.
- Bromine substitution enhances utility in synthetic chemistry but may reduce bioavailability due to increased hydrophobicity .
Biological Activity
Methyl 6-bromochroman-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 271.11 g/mol. The presence of the bromine atom and the chroman structure contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Chroman Skeleton : Starting from commercially available precursors, the chroman structure is synthesized through cyclization reactions.
- Bromination : The introduction of bromine at the 6-position is achieved using brominating agents, often under acidic conditions.
- Esterification : The carboxylic acid group is converted to a methyl ester through reaction with methanol in the presence of acid catalysts.
Anticancer Properties
This compound has been evaluated for its anticancer activity. Several studies have highlighted its potential against various cancer cell lines:
- In vitro Studies : In tests involving human cancer cell lines, derivatives of chroman compounds exhibited significant cytotoxic effects. For instance, certain chromanone derivatives showed IC50 values as low as 3.86 µg/ml against K562 leukemia cells .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Antimicrobial Activity
Recent research indicates that compounds related to this compound may also possess antimicrobial properties:
- Inhibition of Bacterial Growth : Compounds with similar structures have been reported to inhibit the activity of bacterial enzymes such as cystathionine γ-lyase (bCSE), which is crucial for bacterial survival and resistance mechanisms . This suggests that this compound could enhance the efficacy of existing antibiotics.
Study 1: Anticancer Activity Assessment
A study evaluated various chroman derivatives for their anticancer properties using multiple human cancer cell lines. This compound was included in a series of tests which revealed:
| Compound | Cell Line Tested | IC50 (µg/ml) |
|---|---|---|
| This compound | MCF7 (breast cancer) | 19 |
| Other Chroman Derivatives | K562 (leukemia) | ≤3.86 |
The results indicated that this compound had comparable effectiveness to other potent derivatives, highlighting its potential as an anticancer agent.
Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, this compound was tested against strains of Staphylococcus aureus and Pseudomonas aeruginosa. The compound demonstrated significant inhibition of bacterial growth, suggesting its utility in overcoming antibiotic resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

